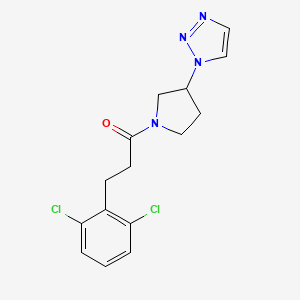
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a synthetic compound that has gained attention in scientific research for its potential use in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
Research on triazole derivatives, such as the synthesis of new compounds and their evaluation for antioxidant and antiradical activities, highlights the interest in these molecules for potential therapeutic applications. For instance, Bekircan et al. (2008) synthesized a series of new triazole derivatives and tested them for antioxidant properties, demonstrating the chemical versatility and potential health-related benefits of triazole-containing compounds Bekircan, O., Özen, T., Gümrükçüoğlu, N., & Bektaş, H. (2008).
Anticancer and Antimicrobial Agents
The development of triazole derivatives as anticancer and antimicrobial agents is another significant area of research. Katariya, Vennapu, and Shah (2021) conducted a study on novel biologically potent heterocyclic compounds with anticancer activity tested against a 60 cancer cell line panel and also evaluated their in vitro antibacterial and antifungal activities. This research underlines the potential of triazole derivatives in addressing various diseases, including cancer and infections Katariya, K. D., Vennapu, D. R., & Shah, S. R. (2021).
Molecular Docking and Synthetic Studies
Further illustrating the breadth of research applications, Anderson et al. (2013) explored the synthesis of rhenium(I) complexes with inverse pyridyl-1,2,3-triazole ligands, characterizing them through various spectroscopic methods and computational studies. This work not only showcases the synthetic capabilities in creating complex structures involving triazole but also the application of computational chemistry in understanding their properties Anderson, C. B., Elliott, A. B., McAdam, C. J., Gordon, K., & Crowley, J. (2013).
Electrochemical and Photophysical Properties
Triazole derivatives also find applications in materials science, as demonstrated by research on their electrochemical and photophysical properties. Lo et al. (2015) compared the structures, stability, and properties of various "click" complexes, including triazole derivatives, revealing the potential of these compounds in developing new materials with specific electrochemical and photophysical characteristics Lo, W. K., Huff, G. S., Cubanski, J. R., Kennedy, A. D. W., McAdam, C., McMorran, D. A., Gordon, K., & Crowley, J. (2015).
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-8-6-11(10-20)21-9-7-18-19-21/h1-3,7,9,11H,4-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBAXLFNUWLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)
![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)
![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

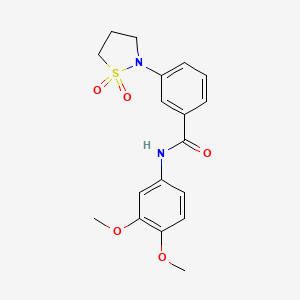
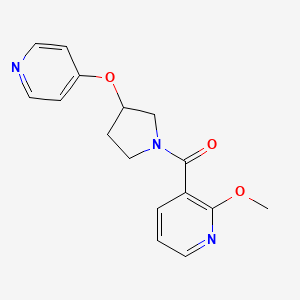
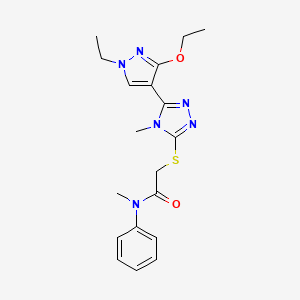
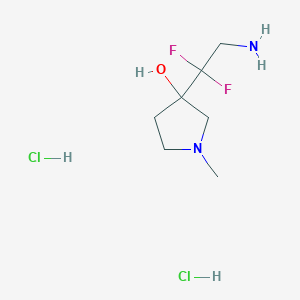

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991518.png)
![2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2991521.png)